1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one
CAS No.:
Cat. No.: VC13716985
Molecular Formula: C9H6BrF3O2
Molecular Weight: 283.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6BrF3O2 |
|---|---|
| Molecular Weight | 283.04 g/mol |
| IUPAC Name | 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C9H6BrF3O2/c1-5(14)6-2-7(10)4-8(3-6)15-9(11,12)13/h2-4H,1H3 |
| Standard InChI Key | UGVJLEHVWNKRTQ-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
| Canonical SMILES | CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-[3-bromo-5-(trifluoromethoxy)phenyl]ethanone, reflects its substitution pattern: a bromine atom at the 3-position, a trifluoromethoxy group (-OCF) at the 5-position, and an acetyl group (-COCH) at the 1-position of the benzene ring. The trifluoromethoxy group contributes to electron-withdrawing effects, influencing the compound’s reactivity in electrophilic and nucleophilic reactions.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 283.04 g/mol |
| CAS Number | Not publicly disclosed |
| SMILES | CC(=O)C1=CC(=CC(=C1)Br)OC(F)(F)F |
| InChI Key | UGVJLEHVWNKRTQ-UHFFFAOYSA-N |
| LogP (Partition Coefficient) | Estimated 3.2 (calculated) |
The LogP value, a measure of lipophilicity, suggests moderate solubility in organic solvents, aligning with trends observed in similarly substituted aryl ketones.
Spectroscopic Characteristics
While experimental spectral data (e.g., NMR, IR) for this specific compound are scarce, analogs like 1-(3-bromo-5-methylphenyl)ethanone exhibit diagnostic signals:
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H NMR: Aromatic protons near δ 7.5–8.0 ppm, acetyl methyl group at δ 2.6 ppm .
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C NMR: Carbonyl carbon at δ 205–210 ppm, trifluoromethoxy carbons at δ 120–125 ppm (quartet, ≈ 250 Hz).
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of 1-[3-Bromo-5-(trifluoromethoxy)phenyl]ethan-1-one likely involves sequential functionalization of a benzene ring. A plausible route includes:
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Trifluoromethoxylation: Introducing -OCF via nucleophilic aromatic substitution or copper-mediated coupling.
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Bromination: Electrophilic bromination using Br or NBS (N-bromosuccinimide).
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Acetylation: Friedel-Crafts acylation to install the ethanone group.
Patent-Derived Insights
A related patent (CN101168510A) describes the synthesis of 3-bromo-5-trifluoromethylaniline through acetylation, nitration, and deamination . Although targeting an aniline derivative, this methodology highlights the challenges of introducing fluorine and bromine substituents on aromatic rings. For instance, nitration steps require strict temperature control (<20°C) to avoid side reactions . Adapting such protocols could involve replacing the trifluoromethyl group with trifluoromethoxy via hydroxylation followed by trifluoromethylation.
Table 2: Comparative Synthesis Strategies
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to reduce step count.
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Biological Screening: Evaluate toxicity and bioactivity in cell-based assays.
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Crystallography: Resolve X-ray structures to study conformational preferences.
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